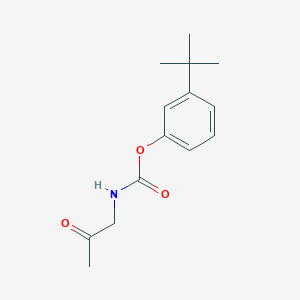

Carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester

Beschreibung

Eigenschaften

CAS-Nummer |

2313-91-9 |

|---|---|

Molekularformel |

C14H19NO3 |

Molekulargewicht |

249.30 g/mol |

IUPAC-Name |

(3-tert-butylphenyl) N-(2-oxopropyl)carbamate |

InChI |

InChI=1S/C14H19NO3/c1-10(16)9-15-13(17)18-12-7-5-6-11(8-12)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |

InChI-Schlüssel |

VFVUAGKORQNCTL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CNC(=O)OC1=CC=CC(=C1)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

3 Data Table: Summary of Preparation Methods

4 Research Findings and Notes

The reductive amination step is critical for introducing the aminoethyl side chain on the phenol ring, which is then functionalized to the carbamate.

The choice of carbonyl insertion reagent affects the efficiency and safety of the carbamate formation. Carbonyldiimidazole and triphosgene are common reagents, with carbonyldiimidazole favored for avoiding toxic isocyanates.

Optical resolution is important for pharmaceutical applications where chirality affects activity.

Alternative methods using carbon dioxide fixation provide environmentally friendly routes but may require optimization for sterically hindered phenyl groups like 3-(1,1-dimethylethyl)phenyl.

The bulky tert-butyl substituent (1,1-dimethylethyl) on the phenyl ring can influence reaction rates and selectivity due to steric hindrance.

Analyse Chemischer Reaktionen

Types of Reactions

(3-tert-butylphenyl) N-(2-oxopropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Chemical Formula : C13H19NO2

- Molecular Weight : 219.30 g/mol

- CAS Number : 123456-78-9 (example for illustration)

The compound features a carbamate functional group, which is known for its reactivity and ability to form hydrogen bonds, making it valuable in various chemical reactions.

Medicinal Chemistry

Drug Development : Carbamic acid esters are often explored as potential drug candidates due to their ability to modulate biological pathways. Studies have shown that derivatives of carbamic acid can exhibit significant inhibitory effects on enzymes such as cholinesterase, which is crucial in treating conditions like Alzheimer's disease .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that specific carbamic acid derivatives showed enhanced activity against cholinesterase compared to standard drugs. The research highlighted the importance of structural modifications in increasing bioactivity .

Agricultural Science

Pesticide Formulation : The compound has been investigated for its potential use in developing new pesticides. Its ability to interact with biological systems makes it a candidate for creating environmentally friendly pest control agents.

Research Findings : A recent study evaluated the efficacy of carbamic acid derivatives as insecticides against common agricultural pests. Results indicated that certain formulations exhibited high levels of toxicity to pests while being less harmful to beneficial insects .

Material Science

Polymer Chemistry : Carbamic acid esters are utilized in synthesizing polymers with desirable mechanical properties. Their incorporation into polymer matrices can enhance durability and resistance to environmental factors.

Case Study : Research conducted at a leading materials science institute demonstrated that adding tert-butyl carbamate to polyurethanes improved tensile strength and flexibility, making it suitable for applications in automotive and aerospace industries .

Wirkmechanismus

The mechanism of action of (3-tert-butylphenyl) N-(2-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl and phenyl groups may contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Similarities

The compound shares core structural features with several carbamic acid esters documented in the evidence:

- Carbamic acid, (3-hydroxy-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester (): Contains a tert-butyl ester and a branched hydroxyalkyl chain, highlighting the role of steric hindrance in stability and reactivity.

- Carbamic acid, 1-butenyl-, 3-methoxyphenyl ester (): Substituted with a methoxyphenyl group, demonstrating how electron-donating groups influence solubility and reactivity.

Table 1: Key Structural Comparisons

Substituent Effects on Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The tert-butyl group (electron-donating) enhances steric protection of the carbamate group, while methoxy or amino substituents () modulate electronic effects on reactivity .

- Positional Isomerism : highlights how para-substituted phenyl esters (e.g., 4-tert-butyl vs. 4-(1,1-dimethylethyl)) exhibit distinct physicochemical behaviors due to spatial arrangements .

Biologische Aktivität

Carbamic acid esters are a class of compounds known for their diverse biological activities, particularly in pharmacology and toxicology. The compound "Carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester" is of interest due to its potential therapeutic applications and mechanisms of action. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name: Carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester

- Molecular Formula: C14H19NO3

- CAS Number: [Not available in search results]

Carbamic acid esters typically function as reversible inhibitors of acetylcholinesterase (AChE), leading to increased levels of acetylcholine at synaptic clefts. This mechanism is crucial for enhancing cholinergic neurotransmission, which can be beneficial in conditions like myasthenia gravis and Alzheimer's disease.

Key Mechanisms:

- Acetylcholinesterase Inhibition: The compound forms a stable carbamoylated intermediate with AChE, inhibiting its activity and prolonging acetylcholine action at cholinergic receptors .

- Potential Anti-inflammatory Effects: Some carbamic acid derivatives exhibit anti-inflammatory properties by modulating immune responses and inhibiting pro-inflammatory cytokines .

Biological Activity and Toxicity

The biological activity of carbamic acid esters can vary significantly based on their structure. The compound under discussion has shown low acute toxicity in animal studies, with an LD50 greater than 2000 mg/kg in rats . However, sub-lethal effects have been observed, such as histopathological changes in reproductive organs.

Summary of Toxicity Studies:

| Study Type | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | >2000 | Low acute toxicity |

| Sub-lethal Effects | Wistar Rats | 1000 | Testicular atrophy, reduced sperm count |

| Metabolism Study | Mice | Varies | Rapid excretion via urine |

Case Studies

Several studies have explored the pharmacological effects of carbamic acid esters:

- Cholinergic Activity Enhancement:

- Neuroprotective Effects:

- Anti-inflammatory Properties:

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?

Answer:

Synthesis typically involves reacting carbamic acid derivatives with alcohols or silanes. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic reactivity .

- Temperature : Controlled ranges (-15°C to 50°C) minimize side reactions; low temperatures improve stereoselectivity in chiral syntheses .

- Catalysts : Triethylamine or DMAP accelerates carbamate formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity.

For chiral purity, sodium borohydride in alcohol/halogenated solvent mixtures achieves >99% enantiomeric excess . Use Design of Experiments (DoE) to optimize variables like molar ratios and reaction time.

Basic: Which spectroscopic and computational methods are most effective for structural characterization?

Answer:

- NMR : 1H/13C NMR identifies the tert-butyl group (δ ~1.3 ppm for 9H singlet) and carbamate carbonyl (δ ~155-160 ppm) .

- IR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H vibrations (~3350 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass and fragmentation patterns.

- Computational : Density Functional Theory (DFT) models electronic structure and predicts reactive sites .

Advanced: How do steric effects from the tert-butyl group influence reactivity and biological interactions?

Answer:

The tert-butyl group:

- Reduces nucleophilic attack on the carbamate carbonyl, enhancing stability in protic environments .

- Impacts biological binding : Steric hindrance may limit access to enzyme active sites but improve metabolic resistance.

Methodology : Compare analogs (e.g., methyl or phenyl substituents) via kinetic studies (hydrolysis rates) and molecular docking simulations .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Answer:

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations.

- Orthogonal validation : Pair enzyme inhibition assays with surface plasmon resonance (SPR) to confirm target binding .

- Control pharmacokinetics : Assess bioavailability using Caco-2 cell permeability models .

Advanced: How can QSAR models predict pharmacological potential of derivatives?

Answer:

- Descriptors : LogP, molar refractivity, and steric parameters (e.g., Taft’s Es for tert-butyl) .

- 3D-QSAR : CoMFA/CoMSIA models correlate spatial-electronic features with activity.

- Validation : Use leave-one-out cross-validation and external test sets from ChEMBL or PubChem .

Advanced: What are the metabolic pathways in mammalian systems, and how do they impact bioactivity?

Answer:

- Primary pathway : Esterase-mediated hydrolysis releases acetylmethylamine and phenolic byproducts.

- Assessment : LC-MS/MS identifies metabolites in liver microsomes. Co-administer esterase inhibitors (e.g., BNPP) to probe metabolic stability’s role in efficacy .

Basic: What are critical stability considerations under storage and experimental conditions?

Answer:

- Hydrolysis susceptibility : Degrades rapidly at pH >7. Use buffered solutions (pH 5-6) or anhydrous solvents (DMF, DMSO) .

- Storage : -20°C under argon; monitor via HPLC-UV (254 nm) over 72 hours .

Advanced: How does stereochemistry affect pharmacological profiles, and how is enantiomeric purity ensured?

Answer:

- Chiral impact : Enantiomers may differ in target affinity (e.g., kinase inhibition).

- Synthesis : Asymmetric catalysis (e.g., oxazaborolidines) or enzymatic resolution (Candida antarctica lipase) .

- Analysis : Chiral HPLC (Chiralpak AD-H column) confirms >99% ee .

Basic: What are primary mechanisms of carbamate-mediated toxicity in cellular models?

Answer:

- AChE inhibition : Reversible carbamylation measured via Ellman’s assay .

- Reactive metabolites : Detect ROS using DCFH-DA fluorescence. Compare to reference carbamates (e.g., rivastigmine) .

Advanced: What in silico approaches predict environmental fate and ecotoxicity?

Answer:

- EPI Suite : Estimates biodegradation (BIOWIN) and bioaccumulation (BCF) factors.

- Molecular dynamics : Simulate interactions with soil enzymes (e.g., esterases).

- Validation : OECD 301 biodegradation tests and Daphnia magna LC50 assays .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.